6-苯基十二烷

描述

Synthesis Analysis

The synthesis of compounds similar to 6-Phenyldodecane, such as 6-epiplakortolide E, involves complex organic synthesis techniques. For example, 6-epiplakortolide E was synthesized from 1-bromo-10-phenyldecane using a singlet oxygen-mediated Diels-Alder reaction to form cyclic peroxide, followed by a directed iodolactonization to give the peroxylactone core (Jung, Ham, & Song, 2002). This showcases the intricate steps involved in synthesizing complex molecules and may reflect the approach needed for synthesizing 6-Phenyldodecane.

Molecular Structure Analysis

The molecular structure greatly influences the physical and chemical properties of organic compounds. For example, the study on perylenebisimide derivatives highlighted how the molecular design affects the liquid crystalline and photoluminescent properties of these compounds. Various spacers, including phenyl units, were introduced to alter the compounds' properties (Jancy & Asha, 2006). Similarly, understanding the molecular structure of 6-Phenyldodecane is crucial for predicting its behavior and potential applications.

Chemical Reactions and Properties

Chemical reactions involving compounds with phenyl groups and extended carbon chains, like 6-Phenyldodecane, often explore the reactivity of these functional groups. For instance, cyclometalated complexes involving phenyl groups were studied for their electrochemical properties and reactivity under various conditions, showcasing the diverse chemical behavior these molecules can exhibit (Schneider et al., 2009).

Physical Properties Analysis

The physical properties of organic compounds, including those similar to 6-Phenyldodecane, are significantly influenced by their molecular structure. For example, the liquid crystalline properties of perylenebisimide derivatives were found to be dependent on the spacer length and the rigidity of the spacers, which are key factors in determining the materials' phase behavior (Jancy & Asha, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding how compounds like 6-Phenyldodecane interact in different environments. Studies on related compounds provide insights into how functional group modifications and molecular design can influence chemical behavior, such as photophysical properties and reactivity towards quenching agents (Schneider et al., 2009).

科学研究应用

合成和化学反应:6-苯基十二烷已被用于合成复杂的有机化合物。例如,它在天然6-epiplakortolide E的第一次全合成中发挥了作用,突显了它在有机合成过程中的实用性 (Jung, Ham, & Song, 2002)。

环境生物降解研究:在环境污染研究中,6-苯基十二烷(作为[3-(14)C]苯基十二烷)已被研究以了解其在添加电缆绝缘油的土壤中的生物降解情况。这项研究为了解这类化合物的环境影响和降解行为提供了见解 (Dew, Paton, & Semple, 2005)。

药物应用:已经检查了6-苯基十二烷衍生物的潜在药物应用。例如,氧化纤维素-苯基丙醇胺共轭物被研究作为大分子前药载体,表明苯基十二烷衍生物在药物传递系统中的相关性 (Zhu, Kumar, & Banker, 2001)。

分子生物学和生物化学:在分子生物学领域,像6-(苯基肼基)尿嘧啶这样的化合物,可能含有类似于6-苯基十二烷的结构,已被研究作为细菌中DNA聚合酶III的抑制剂。这项研究有助于理解这类化合物与生物分子的相互作用 (Wright & Brown, 1977)。

材料科学和纳米技术:该化合物在材料科学中具有潜在应用,如在热致液晶树枝状聚合物的合成中,使用了类似6-溴-1-(4-羟基-4'-联苯基)-2-(4-羟基苯基)己烷的单体。这表明了它在先进材料合成中的用途 (Percec, Chu, & Kawasumi, 1994)。

化学传感器和生物传感器:已经探索了6-苯基十二烷衍生物的电化学性质,有助于传感器和生物传感器的发展。例如,衍生物苯二酮被用于锇配合物中用于DNA的电化学检测,突显了它在生物传感器技术中的潜力 (del Pozo, Alonso, Pariente, & Lorenzo, 2005)。

安全和危害

属性

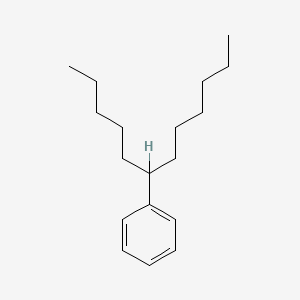

IUPAC Name |

dodecan-6-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHJQFMTTFCBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875106 | |

| Record name | BENZENE, (1-PENTYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000584 [mmHg] | |

| Record name | 6-Phenyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

6-Phenyldodecane | |

CAS RN |

2719-62-2 | |

| Record name | 6-Phenyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyldodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PENTYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyldodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the environmental fate of 6-phenyldodecane?

A1: 6-phenyldodecane is recognized as a relatively bio-recalcitrant LAB isomer []. Studies investigating the fate of linear alkylbenzenes (LABs) in the coastal environment near Boston Harbor identified 6-phenyldodecane as a compound of interest []. The research highlighted that while biodegradation is a significant removal process for many LABs, 6-phenyldodecane persists longer in the environment []. This persistence suggests that current models might be missing a crucial process influencing the degradation of this specific isomer.

Q2: Beyond environmental studies, has 6-phenyldodecane been investigated in other contexts?

A3: Interestingly, 6-phenyldodecane has been identified as a constituent of essential oils derived from Imperata cylindrica, a plant known for its potential medicinal properties []. While the specific role of 6-phenyldodecane in the oil's bioactivity remains unexplored, its presence hints at potential applications beyond its current classification as a model compound for environmental fate studies. This finding opens avenues for future research exploring its potential biological activities and applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)